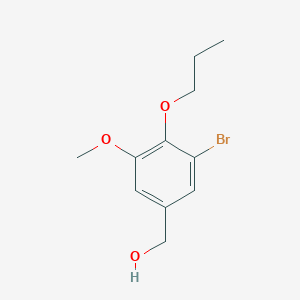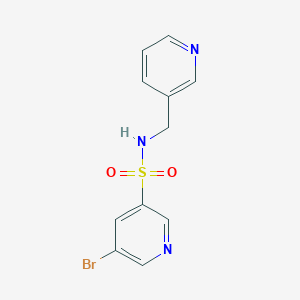
5-bromo-N-(pyridin-3-ylmethyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-(pyridin-3-ylmethyl)pyridine-3-sulfonamide is a chemical compound characterized by its bromine and sulfonamide functional groups attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 5-bromo-2-methylpyridin-3-amine with pyridin-3-ylmethyl halides under palladium-catalyzed conditions. The reaction conditions are generally mild and functional group tolerant, making it suitable for various substrates.
Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow chemistry techniques to enhance efficiency and scalability. These methods involve the use of automated systems to control reaction parameters and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-N-(pyridin-3-ylmethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed:
Oxidation: Formation of pyridine-N-oxide derivatives.
Reduction: Production of amines or other reduced derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine and sulfonamide groups make it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antimicrobial and antiviral properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Due to its biological activities, 5-Bromo-N-(pyridin-3-ylmethyl)pyridine-3-sulfonamide is being investigated for its potential use in treating various diseases, such as infections and inflammation.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve inhibition of bacterial enzymes or disruption of cell membranes. The exact mechanism of action can vary depending on the biological system and the specific application.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-methylpyridin-3-amine
Pyridine-3-sulfonamide derivatives
Other brominated pyridine derivatives
Uniqueness: 5-Bromo-N-(pyridin-3-ylmethyl)pyridine-3-sulfonamide stands out due to its unique combination of bromine and sulfonamide groups, which confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H10BrN3O2S |
|---|---|
Molekulargewicht |
328.19 g/mol |
IUPAC-Name |
5-bromo-N-(pyridin-3-ylmethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H10BrN3O2S/c12-10-4-11(8-14-7-10)18(16,17)15-6-9-2-1-3-13-5-9/h1-5,7-8,15H,6H2 |
InChI-Schlüssel |
BLXAQOKRPSBJJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=CC(=CN=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


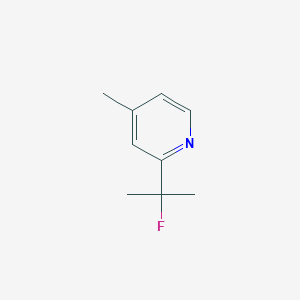
![(9-Acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B15358389.png)
![2-Chloro-6-ethoxy-1-phenylpyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B15358397.png)
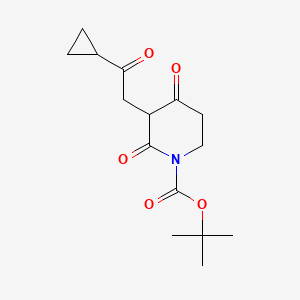
![6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B15358414.png)
![(3S)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15358416.png)
![3-Oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid](/img/structure/B15358431.png)
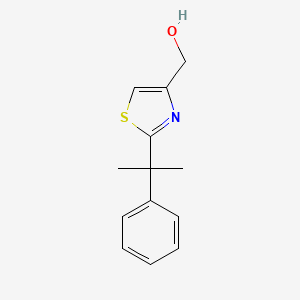
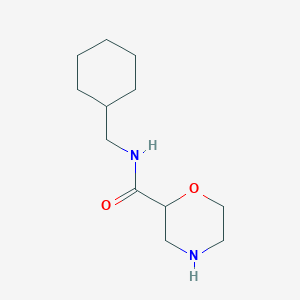
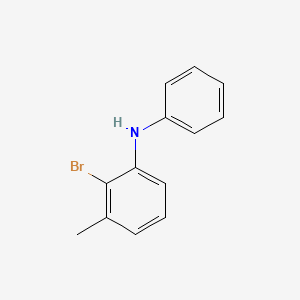
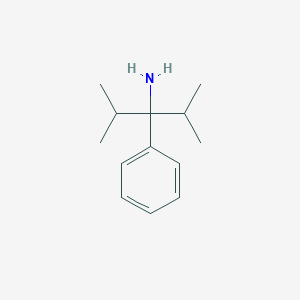
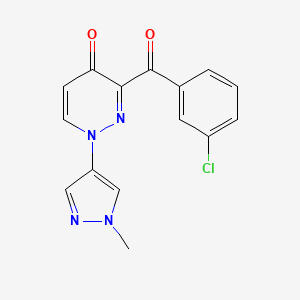
![3-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15358456.png)
